DL-alpha-Tocopherol-d9
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Overview
Description
DL-alpha-Tocopherol-d9 is a deuterated form of Vitamin E, where nine hydrogen atoms are replaced with deuterium. This compound is a synthetic variant of Vitamin E, which is a group of eight different compounds: α-, β-, γ-, and δ-tocopherols and the corresponding four tocotrienols . Vitamin E is known for its antioxidant properties and plays a crucial role in protecting biological molecules from oxidative damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-alpha-Tocopherol-d9 involves the incorporation of deuterium into the Vitamin E molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuterium incorporation. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: DL-alpha-Tocopherol-d9 undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of Vitamin E leads to the formation of oxidized intermediates, which play a role in its antioxidant activity . Reduction reactions can regenerate the active form of Vitamin E from its oxidized state .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed: The major products formed from the oxidation of this compound include various oxidized intermediates such as phenolates, phenol cation radicals, and para-quinone methides . These intermediates are crucial for the compound’s antioxidant properties.
Scientific Research Applications
DL-alpha-Tocopherol-d9 has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying reaction mechanisms and kinetics. In biology and medicine, it is utilized to investigate the role of Vitamin E in cellular processes and its potential therapeutic effects . The compound is also used in industry for the development of antioxidant formulations and nutritional supplements .
Mechanism of Action
The mechanism of action of DL-alpha-Tocopherol-d9 involves its role as an antioxidant. It protects biological molecules from oxidative damage by scavenging free radicals and preventing lipid peroxidation . The molecular targets of Vitamin E include cell membranes and lipoproteins, where it helps maintain structural integrity and function . The pathways involved in its action include signal transduction and gene regulation .
Comparison with Similar Compounds
DL-alpha-Tocopherol-d9 is unique due to its deuterated nature, which provides enhanced stability and allows for detailed studies using techniques like nuclear magnetic resonance spectroscopy. Similar compounds include the naturally occurring forms of Vitamin E, such as α-tocopherol and γ-tocopherol, as well as other synthetic variants like all racemic α-tocopherol . The deuterated form offers distinct advantages in research applications due to its isotopic labeling.
Properties
IUPAC Name |
2-methyl-5,7,8-tris(trideuteriomethyl)-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/i5D3,6D3,7D3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJHHUAWPYXKBD-SUJHKIPASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=C(C2=C1CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C([2H])([2H])[2H])C([2H])([2H])[2H])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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